molecular formula C12H20O3 B13208145 Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13208145
M. Wt: 212.28 g/mol
InChI Key: MPCLRCRVHKZOBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable ketone with an ethyl ester in the presence of a base to form the spirocyclic structure . The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents like toluene or ethanol

    Catalysts: Bases such as sodium ethoxide or potassium tert-butoxide

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:

    Automated reactors: For precise control of reaction parameters

    Purification steps: Including distillation, crystallization, and chromatography to ensure product quality

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones

    Reduction: Reduction reactions can yield alcohols or other reduced forms

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reducing agents: Like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Solvents: Common solvents include dichloromethane, ethanol, and water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can produce carboxylic acids or ketones

    Reduction: Can yield alcohols or alkanes

    Substitution: Can result in various substituted derivatives

Scientific Research Applications

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
  • 2,4,4-Trimethyl-8-methylene-1-oxaspiro[2.5]octane
  • Diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate

These compounds share similar spirocyclic structures but differ in their functional groups and specific chemical properties.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-14-11(13)10-12(15-10)6-5-8(2)7-9(12)3/h8-10H,4-7H2,1-3H3

InChI Key

MPCLRCRVHKZOBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCC(CC2C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.